![molecular formula C18H26N2O2 B1366497 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine CAS No. 349449-96-3](/img/structure/B1366497.png)

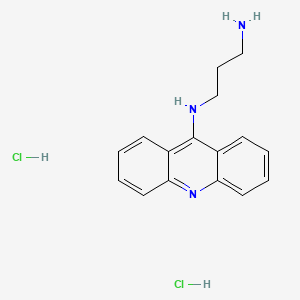

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

カタログ番号 B1366497

CAS番号:

349449-96-3

分子量: 302.4 g/mol

InChIキー: LLYUOXRUHWLTAG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

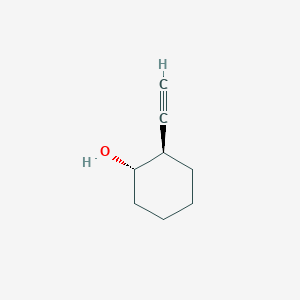

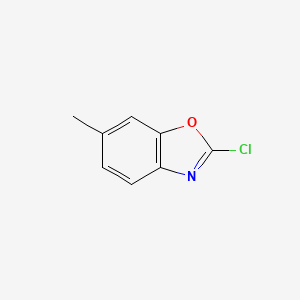

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is a chemical compound that contains a dioxaspirodecan ring structure. This bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the formation of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine”, has been achieved via selective deketalization in acidic solution. The raw material used is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .Molecular Structure Analysis

The molecular formula of “1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine” is C10H16O3 . The structure includes a dioxaspirodecan ring, which is a type of spirocyclic compound, meaning it has two or more rings that share one atom .科学的研究の応用

Anticonvulsant Activity

- A series of derivatives of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results in the maximal electroshock (MES) test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2006).

Receptor Affinity

- Research on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors revealed that certain compounds are promising α1 receptor antagonists, while others act as potent and efficacious 5-HT1AR agonists. This points to potential applications in the development of selective receptor ligands (Franchini et al., 2014).

Synthesis and Applications

- The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate in the production of various organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides, has been optimized for higher yield and shorter reaction time (Zhang Feng-bao, 2006).

Antiviral Activity

- A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, structurally related to 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine, showed inhibitory effects against human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Biological and Physicochemical Properties

- Additional studies have focused on synthesizing new derivatives of this compound and examining their biological and physicochemical properties, such as anticonvulsant activities and receptor affinities, which further broadens the scope of potential pharmaceutical applications (Obniska et al., 2007).

特性

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYUOXRUHWLTAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442558 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349449-96-3 |

Source

|

| Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)